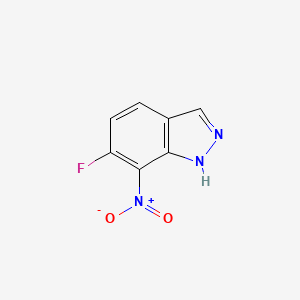

6-Fluoro-7-nitro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-7-nitro-1H-indazole is a chemical compound with the molecular formula C7H4FN3O2 . It has a molecular weight of 181.13 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Recent advances in the synthesis of indazole derivatives have been reported . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent . The synthesis of 1H-indazoles from aminohydrazones with an intramolecular ligand-free palladium-catalyzed C-H amination reaction has also been reported .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques . The InChI code for this compound is 1S/C7H4FN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) .

Chemical Reactions Analysis

The reaction of NH-indazoles with formaldehyde in aqueous hydrochloric acid has been experimentally studied . The mechanism of the formation of N1-CH2OH derivatives was determined .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 181.12 g/mol . The compound has a topological polar surface area of 74.5 Ų and a complexity of 220 .

Aplicaciones Científicas De Investigación

Antitumor Activity

Compounds structurally related to 6-Fluoro-7-nitro-1H-indazole have shown significant antitumor activities. For instance, derivatives of 6-amino-2-phenylbenzothiazole, which share a similar nitro-aryl moiety, have been synthesized and evaluated for their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cell lines, indicating potential antitumor applications for this compound derivatives (Racané et al., 2006).

Imaging and Sensing Applications

The development of fluorescent probes for biological applications is another area where this compound could find relevance. A study on donor-acceptor-type biheteroaryl fluorophores via palladium-catalyzed oxidative C-H/C-H cross-coupling, which could be analogous to modifications of this compound, has led to the discovery of photostable NIR probes for mitochondria imaging. These compounds exhibit superior photostability and very low cytotoxicity, highlighting their utility in live cell imaging (Cheng et al., 2016).

Synthesis of Energetic Materials

Furthermore, the functionalization of azole derivatives to create a new family of insensitive energetic materials indicates the potential use of this compound in the development of less sensitive explosives. The study demonstrates that certain fluorinated and nitro-substituted azoles exhibit desirable properties for applications as insensitive energetic materials, suggesting similar possibilities for this compound derivatives (Weixia et al., 2018).

Mecanismo De Acción

Target of Action

Indazole-containing compounds have been known to target nitric oxide synthase (nos), specifically inducible nos (inos) and endothelial nos (enos) . These enzymes play a crucial role in producing nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

It is likely that the compound interacts with its targets (such as nos) and modulates their activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting the physiological processes it is involved in.

Biochemical Pathways

Given its potential interaction with nos, it may influence the nitric oxide pathway and its downstream effects .

Result of Action

By potentially modulating the activity of nos, it could affect the levels of nitric oxide in the body, which could in turn influence various physiological processes .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-fluoro-7-nitro-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-2-1-4-3-9-10-6(4)7(5)11(12)13/h1-3H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULSSLFCOUQDNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-5-ylmethyl)naphthalene-1-sulfonamide](/img/structure/B2866811.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2866821.png)

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)